Lipophilicity (XlogP) Comparison Against Unsubstituted and Dimethyl Oct‑4‑enedioic Acid Analogs
The predicted XlogP of 2,7-diethyl-4-methyloct-4-enedioic acid is 2.93 (ChemSrc) or 2.9 (Chem960) [1]. No experimental logP is available. The unsubstituted oct‑4‑enedioic acid parent has a predicted XlogP below 0.5 (class‑level estimate), while the naturally occurring (E)-2,7-dimethyloct-4-enedioic acid is expected to exhibit an XlogP approximately 1.5 units lower based on molecular formula differences . The ~2.4 log-unit increase conferred by the diethyl‑methyl substitution pattern places the compound in a more lipophilic partition space, potentially improving passive membrane permeability in cell‑based assays where the parent or dimethyl analog would be excluded.
| Evidence Dimension | Predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.93 (ChemSrc) / 2.9 (Chem960) |
| Comparator Or Baseline | Oct‑4‑enedioic acid (unsubstituted): estimated XlogP < 0.5. (E)-2,7-dimethyloct-4-enedioic acid: estimated XlogP ≈ 1.4 (class‑level inference based on C10H16O4 vs C13H22O4). |
| Quantified Difference | ΔXlogP ≈ +2.4 vs unsubstituted parent; ≈ +1.5 vs dimethyl analog |
| Conditions | Predicted by XlogP algorithm; experimental verification not located. |
Why This Matters
Higher predicted lipophilicity may be decisive for logP‑driven applications such as membrane permeability screens, extraction efficiency, or bioisostere design where the parent diacid is too polar.
- [1] ChemSrc. 2,7-diethyl-4-methyloct-4-enedioic acid (CAS 55005-88-4). LogP = 2.93450. https://m.chemsrc.com/baike/482804.html View Source
